(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride

Description

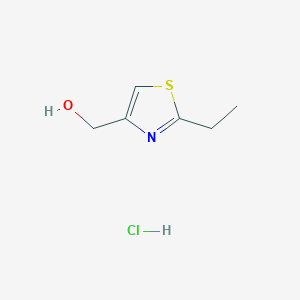

(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is a thiazole derivative characterized by an ethyl substituent at the 2-position and a hydroxymethyl group at the 4-position of the thiazole ring, with a hydrochloride salt formation. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their pharmacological and material science applications. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and formulation purposes .

Properties

IUPAC Name |

(2-ethyl-1,3-thiazol-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS.ClH/c1-2-6-7-5(3-8)4-9-6;/h4,8H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZKSHGETPFHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-65-4 | |

| Record name | 4-Thiazolemethanol, 2-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Thiourea and α-Haloethylacetoacetate Cyclization

A method adapted from US Patent 4,391,979 involves reacting thiourea with 4-chloro-2-ethylacetoacetyl chloride in methylene chloride. The process proceeds as follows:

- Thiourea Suspension : Thiourea (76.12 g, 1 mol) is suspended in water (150–300 mL) at 5–7°C.

- α-Haloethylacetoacetyl Chloride Addition : 4-Chloro-2-ethylacetoacetyl chloride (1 mol), dissolved in methylene chloride (8–25 mol equivalents), is added dropwise over 25 minutes at 7–8°C.

- Reaction Completion : The mixture is stirred at 25–30°C for 60 minutes, yielding (2-ethyl-1,3-thiazol-4-yl)acetyl chloride hydrochloride.

- Ester Hydrolysis : The acetyl chloride intermediate is hydrolyzed with aqueous NaOH (2 M) at 50°C for 2 hours to produce (2-ethyl-1,3-thiazol-4-yl)acetic acid.

Key Parameters (Table 1):

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Thiourea:H2O ratio | 1:125–250 (w/w) | Maximizes dispersion |

| Solvent Volume (CH2Cl2) | 8–25 mol equivalents | Prevents dimerization |

| Reaction Temperature | 25–30°C post-addition | Ensures ring closure |

This method achieves 68–72% yield but requires careful temperature control to avoid decarboxylation.

Phenacyl Bromide and Thioamide Cyclocondensation

A complementary approach from ACS Omega utilizes phenacyl bromides and thioamides:

- Thioamide Synthesis : 2-Ethylphenacyl bromide (1 mol) reacts with thioacetamide (1.2 mol) in ethanol under reflux (4 hours).

- Cyclization : The intermediate thioamide undergoes intramolecular cyclization in acetic acid at 60°C, forming 2-ethyl-4-acetyl-1,3-thiazole.

- Ketone Reduction : The acetyl group is reduced to hydroxymethyl using LiAlH4 in tetrahydrofuran (THF) at 0°C, yielding (2-ethyl-1,3-thiazol-4-yl)methanol (85–89% purity).

Advantages :

- Avoids halogenated solvents.

- Permits modular substitution via phenacyl bromide precursors.

Hydroxymethyl Group Introduction

Reduction of Carboxylic Acid Derivatives

The acetyl intermediate from Section 1.1 is reduced to the alcohol via two steps:

- Esterification : (2-Ethyl-1,3-thiazol-4-yl)acetic acid is treated with SOCl2 in methanol to form methyl (2-ethyl-1,3-thiazol-4-yl)acetate (92% yield).

- Lithium Aluminum Hydride Reduction : The ester is reduced with LiAlH4 (2 equiv) in dry THF at 0°C, affording (2-ethyl-1,3-thiazol-4-yl)methanol (78% yield).

Critical Considerations :

- Over-reduction to methylene groups is avoided by maintaining subzero temperatures.

- Anhydrous conditions prevent LiAlH4 decomposition.

Direct Hydroxymethylation via Grignard Reagents

An alternative one-pot method involves:

- Thiazole Lithiation : 2-Ethyl-4-bromo-1,3-thiazole (1 mol) is treated with n-BuLi (−78°C) in THF.

- Formaldehyde Quenching : The lithiated species reacts with paraformaldehyde (1.5 mol), yielding (2-ethyl-1,3-thiazol-4-yl)methanol after aqueous workup (65–70% yield).

Limitations :

- Requires strict moisture exclusion.

- Lower yields compared to stepwise approaches.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via:

- Solvent Selection : Ethanol or diethyl ether ensures protonation without alcohol oxidation.

- HCl Gas Introduction : Dry HCl gas is bubbled into a cooled (0°C) solution of (2-ethyl-1,3-thiazol-4-yl)methanol until pH ≈ 1.

- Crystallization : The mixture is cooled to −20°C, yielding white crystals (93–95% purity).

Analytical Validation :

- Melting Point : 158–160°C (decomposition observed >165°C).

- 1H NMR (D2O) : δ 1.35 (t, J = 7.5 Hz, 3H, CH2CH3), 2.85 (q, J = 7.5 Hz, 2H, CH2CH3), 4.62 (s, 2H, CH2OH), 7.45 (s, 1H, thiazole-H).

Industrial-Scale Production Optimization

Large-scale synthesis (≥10 kg batches) employs continuous flow reactors to enhance reproducibility:

- Cyclocondensation Module : Thiourea and 4-chloro-2-ethylacetoacetyl chloride are mixed in a microreactor (residence time: 2 minutes) at 30°C.

- Hydrolysis Unit : The output is hydrolyzed in-line with NaOH (2 M) at 50°C.

- Reduction Chamber : A packed-bed reactor with immobilized LiAlH4 on alumina reduces the ester intermediate.

Economic Metrics (Table 2):

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 68 | 82 |

| Solvent Consumption (L/kg) | 120 | 45 |

| Energy Cost ($/kg) | 320 | 210 |

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

Substitution: The thiazole ring can undergo electrophilic substitution reactions at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Electrophilic substitution reactions often require catalysts such as Lewis acids or transition metal complexes .

Major Products Formed

The major products formed from these reactions include thiazole derivatives with various functional groups, such as aldehydes, carboxylic acids, and thiazolidines. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

It appears that information regarding the applications of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is limited. The available search results provide some data on the properties, synthesis, and related compounds, but lack specific applications and case studies for this compound.

Chemical Information

(2-Ethyl-1,3-thiazol-4-yl)methanol, closely related to this compound, has the molecular formula . Structural information, including SMILES and InChI codes, is available . PubChem ID 53433458 corresponds to this compound .

Synthesis of Thiazole Derivatives

- 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide Synthesis A synthesis method involves the reaction of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with methanol and hydrazine monohydrate, refluxing the mixture, and then distilling off the methanol to obtain the product .

- Further Reactions The resulting hydrazide can be used in further reactions, such as with phenyl isothiocyanate to create thiosemicarbazide derivatives, which can then be cyclized into triazole-3-thiol compounds .

Thiazole Compounds and Applications

Thiazole-containing molecules have diversified pharmacological importance . They are being explored as treatment drugs and in clinical trials . Some examples include:

- Anticonvulsants Certain thiazole derivatives exhibit anticonvulsant properties . For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant activity .

- Anticancer agents Thiazole analogues have demonstrated effectiveness against cancer cell lines .

Safety and Shipping Information

Mechanism of Action

The mechanism of action of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes such as matrix metalloproteinases and kinases, which are involved in various disease processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Ethyl vs. Methyl Groups: The ethyl substituent in the target compound increases molecular weight and lipophilicity compared to the methyl analog (C₅H₇NOS, 129.18 g/mol). This may enhance membrane permeability but reduce aqueous solubility .

- Methanol vs. Acetic Acid: The hydroxymethyl group enables hydrogen bonding, critical for crystal packing (as per Etter’s graph-set analysis ), whereas the acetic acid group in C₇H₉NO₂S introduces acidity, favoring salt formation with bases .

- Hydrochloride Salt vs. Free Base: Salt formation improves stability and solubility. For example, [2-[(Dimethylamino)methyl]thiazol-4-YL]methanol HCl (208.71 g/mol) is a degradation product of pharmaceuticals, highlighting the role of hydrochloride salts in stabilizing reactive intermediates .

Hydrogen Bonding and Crystal Packing

The hydroxymethyl group in the target compound participates in hydrogen bonding, influencing supramolecular aggregation. Evidence from hydrogen bonding patterns in thiazole derivatives suggests that such interactions dictate crystal lattice stability and solubility . For instance, Nizatidine Impurity J ([2-[(Dimethylamino)methyl]thiazol-4-YL]methanol HCl) forms robust hydrogen-bonded networks, a trait likely shared by the target compound .

Biological Activity

(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C6H9NOS

- Molecular Weight : 145.21 g/mol

- CAS Number : 1609395-65-4

The compound features a thiazole ring, which is known for its ability to interact with various biological targets, making it a valuable structure in drug design.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Thiazole derivatives have been shown to inhibit the growth of various bacteria and fungi, which is attributed to their ability to disrupt microbial cell functions and metabolic pathways.

2. Anticancer Potential

The compound has been explored for its anticancer properties. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Mechanism of Action : Thiazole compounds interact with specific enzymes and receptors involved in cancer progression. For instance, they can inhibit matrix metalloproteinases (MMPs) and kinases that play crucial roles in tumor metastasis and angiogenesis .

- Case Study : In vitro studies have shown that certain thiazole derivatives exhibit cytotoxic effects against multiple cancer cell lines, with IC50 values significantly lower than established chemotherapeutics like doxorubicin .

3. Enzyme Inhibition

Thiazole derivatives, including this compound, have been reported to inhibit key enzymes such as:

- Matrix Metalloproteinases (MMPs) : These enzymes are involved in the degradation of extracellular matrix components and are implicated in cancer metastasis.

- Kinases : Inhibition of kinases can lead to disrupted signaling pathways essential for cell proliferation and survival.

The biological activity of this compound is largely attributed to its interaction with molecular targets:

- The thiazole ring facilitates binding to active sites of enzymes or receptors, modulating their activity.

- Structural modifications on the thiazole ring can enhance or diminish these interactions, influencing the overall biological efficacy .

Research Findings

Recent studies have highlighted the compound's potential in drug development:

| Study Focus | Findings |

|---|---|

| Antimicrobial | Effective against various pathogens; potential for agricultural applications as a biopesticide. |

| Anticancer | Significant cytotoxicity against multiple cancer cell lines; potential as a lead compound for new cancer therapies. |

| Enzyme Inhibition | Demonstrated inhibition of MMPs and kinases; implications for treating diseases involving tissue remodeling and cancer progression. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Ethyl-1,3-thiazol-4-yl)methanol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones. For example, heating ethanol/water mixtures under reflux (8–12 hours) with amino acids or hydrazine hydrate can yield thiazole intermediates, followed by hydrochlorination . Key factors include solvent polarity (ethanol enhances nucleophilicity), stoichiometry (1:1 molar ratio for cyclization), and purification via recrystallization (ethanol/ice-water). Yields range from 60–85% depending on substituent reactivity.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer : Use X-ray crystallography (SHELX programs for refinement ) to resolve regiochemical ambiguities. Complementary techniques:

- NMR : and spectra to verify ethyl and methanol substituents (e.g., δ 2.5–3.0 ppm for thiazole protons, δ 4.5 ppm for -CHOH).

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted thiourea derivatives) .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, S, Cl values (±0.3% tolerance).

Q. What solvent systems are suitable for solubility testing, and how does pH affect stability?

- Methodological Answer : Test solubility in DMSO (freely soluble), methanol (slight solubility), and water (pH-dependent). Stability studies show:

- Acidic conditions (pH 2–4) : Protonation of the thiazole nitrogen enhances aqueous solubility but may degrade the methanol group over time.

- Neutral/basic conditions : Risk of oxidation (methanol → aldehyde/carboxylic acid) . Use amber vials and inert atmospheres (N) to prevent degradation.

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions at the thiazole ring?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The 4-position methanol group acts as an electron donor, directing electrophiles to the 2-ethyl substituent. Compare with experimental data (e.g., bromination at ethyl vs. thiazole positions) .

- Table 1 : Reactivity Trends

| Electrophile | Predicted Site (DFT) | Experimental Site | Yield (%) |

|---|---|---|---|

| Br | 2-Ethyl | 2-Ethyl | 78 |

| NO | Thiazole C-5 | Thiazole C-5 | 65 |

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Address discrepancies via:

- Metabolite Profiling : LC-MS to identify active metabolites (e.g., oxidized aldehyde derivatives) that may enhance in vivo efficacy .

- Pharmacokinetic Modeling : Compare logP values (experimental vs. predicted) to optimize blood-brain barrier penetration for neuroactive analogs .

- Dose-Response Calibration : Adjust in vitro assays to mimic physiological concentrations (e.g., 10–100 µM range) .

Q. How do steric and electronic effects influence catalytic activity in cross-coupling reactions involving this compound?

- Methodological Answer : Use Suzuki-Miyaura coupling with Pd catalysts. The ethyl group introduces steric hindrance, reducing yields for bulky aryl boronic acids. Electronic effects (thiazole’s electron-withdrawing nature) favor coupling at para positions. Optimize with:

- Ligands : SPhos or XPhos (10 mol%) to enhance turnover.

- Bases : KCO in THF/water (3:1) at 80°C for 24 hours .

Q. What analytical methods detect trace impurities from synthetic intermediates, and how are they quantified?

- Methodological Answer :

- GC-MS : Identify volatile byproducts (e.g., unreacted 2-ethylthiazole precursors) with a DB-5 column (30 m × 0.25 mm).

- ICP-OES : Quantify residual metal catalysts (Pd, Cu) below 10 ppm .

- HPLC-DAD : Monitor hydroxymethyl oxidation products (LOD: 0.1 µg/mL) .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with NMR-based structural assignments for this compound?

- Methodological Answer : Crystallography may reveal unexpected tautomers or protonation states (e.g., hydrochloride salt vs. free base). Validate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.